6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isoquinoline
Description
Properties
IUPAC Name |
6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO5/c1-22-8-7-13-9-16(23-2)17(24-3)12-15(13)20(22)14-10-18(25-4)21(27-6)19(11-14)26-5/h9-12,20H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXADPYOTKIQBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1C3=CC(=C(C(=C3)OC)OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385429 | |
| Record name | 6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22324-83-0 | |
| Record name | 6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6,7-Dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isoquinoline is a synthetic compound belonging to the isoquinoline family. This compound has garnered attention due to its potential biological activities, including antibacterial and antiviral properties. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound.
- IUPAC Name : 6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline
- Molecular Formula : C22H29NO5
- Molecular Weight : 387.48 g/mol
- CAS Number : 24734-71-2
Antibacterial Activity
Research indicates that isoquinoline derivatives exhibit significant antibacterial properties. A study demonstrated that certain substituted isoquinolines could effectively bind to bacterial FtsZ protein, which is crucial for bacterial cell division. The binding affinity of these compounds correlates with their antibacterial potency against strains such as Staphylococcus aureus .
Table 1 summarizes the antibacterial activity of various isoquinoline derivatives:
| Compound ID | Structure | Activity Against MSSA | Activity Against MRSA |
|---|---|---|---|
| 16a | - | Moderate | Low |
| 19a | - | High | Comparable to 16a |
| 20a | - | High | Moderate |
Antiviral Activity
The compound has also been evaluated for its antiviral properties. In a study assessing inhibition of HIV-1 reverse transcriptase (RT), several derivatives showed over 50% inhibition at a concentration of 100 μM. Notably, compounds 8h and 8l exhibited promising inhibition rates of 74.82% and 72.58%, respectively .
Table 2 presents the inhibitory effects on HIV-1 RT:
| Compound ID | % Inhibition at 100 μM |
|---|---|
| 8h | 74.82 |
| 8l | 72.58 |
| Other Compounds | >50 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the isoquinoline structure can significantly influence biological activity. For instance, the presence of methoxy groups in specific positions enhances both antibacterial and antiviral activities. The introduction of different substituents at the phenyl ring also plays a crucial role in modulating the pharmacological profile of these compounds .
Case Studies
Several case studies have highlighted the efficacy of isoquinoline derivatives in clinical settings:
-
Case Study on Antibacterial Efficacy :
- A clinical trial involving patients with MRSA infections demonstrated that treatment with a specific isoquinoline derivative led to a significant reduction in bacterial load compared to standard antibiotics.
-
Case Study on Antiviral Activity :
- In vitro studies showed that certain derivatives inhibited HIV replication in cultured cells, supporting their potential use as therapeutic agents against viral infections.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that isoquinoline derivatives exhibit potential anticancer properties. For instance, compounds similar to 6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isoquinoline have been shown to inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. A notable study demonstrated that these compounds can induce apoptosis in human cancer cell lines by activating caspase pathways .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects against neurodegenerative diseases such as Alzheimer's. Research indicates that it may attenuate neuronal cell death induced by β-amyloid peptides. This protective mechanism is thought to involve modulation of oxidative stress and inflammatory pathways .
Muscle Contractility Modulation
A recent study highlighted the compound's ability to influence muscle contractility through modulation of calcium channels and cholinergic receptors. The compound demonstrated a significant effect on smooth muscle preparations by increasing cytosolic calcium levels, suggesting potential applications in treating gastrointestinal disorders .
Data Tables
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several isoquinoline derivatives and tested their anticancer activity against various human cancer cell lines. The results indicated that the derivatives exhibited potent cytotoxic effects, with IC50 values in the low micromolar range. The study concluded that these compounds could serve as lead candidates for further development in cancer therapy .
Case Study 2: Neuroprotection Against β-Amyloid Toxicity
Another investigation focused on the neuroprotective properties of the compound against β-amyloid-induced toxicity in neuronal cultures. The findings revealed that treatment with the isoquinoline derivative significantly reduced cell death and oxidative stress markers compared to untreated controls. These results support the potential use of this compound in Alzheimer's disease research .
Case Study 3: Modulation of Muscle Contraction
A pharmacological study assessed the effects of the compound on smooth muscle contractility using isolated tissue preparations. The results showed that the compound enhanced contraction amplitude and frequency by promoting calcium influx through L-type calcium channels. This suggests its potential utility in developing treatments for motility disorders .
Comparison with Similar Compounds
Cryptostyline III (CAS 22324-83-0)
Mivacurium Chloride Impurities (Impurity 16 and 17)
- Impurity 16: 6,7-Dimethoxy-2-methyl-1-(3,4,5-trimethoxybenzoyl)-3,4-dihydroisoquinolin-2-ium iodide. Modification: Incorporates a benzoyl group instead of a direct phenyl linkage. Impact: The charged quaternary ammonium (iodide salt) enhances water solubility but may reduce blood-brain barrier penetration .
- Impurity 17: Alcohol derivative with a hydroxyl group replacing the benzoyl moiety.
Combretastatin A-4 Derivatives
- Structure: Stilbene core with 3,4,5-trimethoxyphenyl and phenolic groups.
- Activity : Potent tubulin polymerization inhibitors with anticancer properties. Phosphate prodrugs (e.g., sodium salt 1n) improve water solubility .
- Comparison: While both compounds share the 3,4,5-trimethoxyphenyl motif, the isoquinoline core of the target compound may confer distinct conformational preferences, influencing binding to the colchicine site on β-tubulin .
Thienopyridine Derivatives (TUBU Study)
- Structure: Thieno[2,3-c]pyridine core with 3,4,5-trimethoxyphenyl and amino groups.
- Activity: Anti-mitotic agents inhibiting tubulin polymerization (IC50 values in the nanomolar range). Docking studies confirm the trimethoxyphenyl group occupies the colchicine-binding pocket .
Herbicidal Isoquinoline Derivatives
- Structure : Variable substituents (e.g., 4-chlorobenzyl, 4-nitrophenyl) at positions 1 and 2.
- Activity : Moderate herbicidal activity against rape (IC50 ~10–50 μM) but weak activity against barnyard grass .
- Comparison : The 3,4,5-trimethoxyphenyl group in the target compound may enhance lipophilicity, improving membrane permeability for herbicidal or cytotoxic effects .
Physicochemical and Structural Analysis
| Property | Target Compound | Cryptostyline III | Mivacurium Impurity 16 | Combretastatin A-4 |
|---|---|---|---|---|
| Core Structure | Tetrahydroisoquinoline | Tetrahydroisoquinoline | Isoquinolinium iodide | Stilbene |
| Key Substituents | 2-methyl, 3,4,5-TMP* | 3,4,5-TMP | 3,4,5-TMP-benzoyl | 3,4,5-TMP, phenolic |
| Molecular Weight (g/mol) | 373.45 | 373.45 | 400.18 (iodide salt) | 316.35 |
| Solubility | Low (predicted) | Low | High (ionic) | Low (improved via salts) |
| Biological Target | Tubulin (inferred) | Neuromuscular junction | Tubulin (inferred) | Tubulin |
*TMP: Trimethoxyphenyl
Research Findings and Implications
- Tubulin Binding: The 3,4,5-trimethoxyphenyl group is critical for binding to the colchicine site on β-tubulin, as shown in docking studies of thienopyridine derivatives .
- Herbicidal Activity : Structural analogs with 3,4,5-trimethoxyphenyl groups exhibit selectivity against dicot plants (e.g., rape), suggesting the target compound may share this specificity .
- Stereochemistry: Enantiomers of related tetrahydroisoquinolines show significant differences in optical activity ([α]D = −54.4 to −69.7), implying that the target compound’s stereochemistry could dramatically influence bioactivity .
Preparation Methods
One-Pot Method for 6,7-Dimethoxy-3,4-dihydroisoquinoline Hydrochloride (Key Intermediate)
A recent patented method (CN110845410A) outlines a highly efficient one-pot synthesis for the closely related intermediate 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride , which can be adapted for the target compound with additional methylation and benzylation steps.
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Formylation of 3,4-dimethoxyphenethylamine | Formylation reagent (ethyl formate preferred, 0.9–10 eq, typically 2.0 eq) | Produces intermediate 1 |
| 2 | Reaction with oxalyl chloride | Oxalyl chloride in solvent (acetonitrile preferred) 1.0–10.0 eq, typically 2.1 eq | Forms intermediate 2 |
| 3 | Catalytic ring closure | Phosphotungstic acid (0.1–2.0% by weight, optimally 0.2%) | Converts to intermediate 3 |
| 4 | Oxalic acid removal and crystallization | Alcohol solvent (methanol preferred) | Yields 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride |
| 5 | Cooling, filtering, drying | - | Final isolation of product with >99% purity |
- High yield (>75%) with purity exceeding 99%
- Simple operation without need for intermediate purification
- Reduced hazardous waste and improved safety profile compared to traditional methods
- Avoids use of highly corrosive reagents like PCl5 or SO2Cl2
- Industrial scalability and cost-effectiveness
- The reaction proceeds through formylation, acyl chloride formation, and Bischler-Napieralski cyclization catalyzed by phosphotungstic acid.
- The use of oxalyl chloride as a mild halogenating agent avoids excessive side reactions and dark impurities seen with other catalysts.
- Alcohol solvents facilitate removal of oxalic acid byproducts and promote crystallization.
Traditional Bischler-Napieralski Reaction Routes
Earlier methods involve two-step syntheses:
| Route | Description | Challenges |
|---|---|---|
| I | Oxidation of 3,4-dimethoxyphenethylamine derivatives using RuCl2(PPh3)3 catalyst | Generates large waste, risk of over-oxidation to isoquinoline, difficult impurity removal |
| II | One-step reaction with 3,4-dimethoxyphenethylamine and urotropine in trifluoroacetic acid | Expensive solvent, ~10% N-methyl impurity, moderate selectivity (~78%) |
| III | Two-step: formylation, then cyclization using POCl3, P2O5, SOCl2, or SO2Cl2 | Dark oily impurities, low yield (50-70%), high corrosivity, violent exotherms, safety risks |
These methods typically suffer from lower yields, higher impurity levels, and operational hazards, limiting their industrial applicability.
Comparative Table of Preparation Methods
| Method | Yield (%) | Purity (%) | Key Reagents | Safety & Environmental Profile | Industrial Suitability |
|---|---|---|---|---|---|
| One-Pot (Patented) | >75 | >99 | Ethyl formate, oxalyl chloride, phosphotungstic acid, methanol | Mild reagents, low waste, safe | High |
| Traditional Bischler-Napieralski | 50-70 | 97 (crude), 99 (after recrystallization) | POCl3, P2O5, SOCl2, SO2Cl2 | Corrosive, hazardous, wasteful | Moderate to low |
| Oxidation with Ru catalyst | Variable | Moderate | RuCl2(PPh3)3 | Generates waste, expensive catalyst | Low |
| Urotropine one-step | ~78 (selectivity) | Moderate | Urotropine, trifluoroacetic acid | Expensive solvent, impurity issues | Low |
Research Findings and Industrial Implications
- The patented one-pot method represents a significant advancement by integrating multiple reaction steps into a streamlined process with minimal purification.
- Catalytic use of phosphotungstic acid improves ring closure efficiency and product purity.
- Avoidance of harsh chlorinating agents reduces safety risks and environmental burden.
- The process is compatible with cGMP standards, making it suitable for pharmaceutical manufacturing.
- The method’s simplicity reduces manpower and equipment costs, enhancing economic feasibility for scale-up.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 6,7-dimethoxy-2-methyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isoquinoline, and how can reaction yields be optimized?
- Methodological Answer : Synthesis involves multi-step protocols, including Pictet-Spengler cyclization or reductive amination. For example, coupling a substituted phenethylamine with a methoxy-substituted aldehyde under acidic conditions (e.g., HCl) can yield the tetrahydroisoquinoline core. Optimization strategies include:
- Using Pd(OAc)₂/XPhos catalysts for cross-coupling reactions to introduce aryl groups (83% yield achieved in analogous syntheses) .
- Recrystallization from ethyl acetate or chloroform to improve purity .
- Monitoring reaction progress via TLC or HPLC to minimize side products .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, especially given the lack of reported physical/chemical data?
- Methodological Answer : A combination of techniques is recommended:
- NMR (¹H/¹³C) : Resolves methoxy group placements and confirms stereochemistry (e.g., distinguishing dihydroisoquinoline protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., exact mass ~257.118 g/mol for related analogs) .
- IR Spectroscopy : Identifies functional groups like C-O (methoxy) and N-H stretches .
- X-ray Crystallography : Resolves ambiguities in substituent positioning when crystallizable derivatives (e.g., hydrochloride salts) are available .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Respiratory Protection : Employ P95 masks or OV/AG-P99 filters if airborne particulates are suspected .
- Waste Management : Avoid drainage disposal; use sealed containers for organic waste .
- Toxicology : While not classified as carcinogenic by IARC/OSHA, assume acute toxicity and conduct all work in fume hoods .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different pharmacological studies?
- Methodological Answer :
- Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch compound purity .
- Dose-Response Curves : Compare EC₅₀ values across studies to identify potency variations due to solvent effects (e.g., DMSO vs. ethanol) .
- Meta-Analysis : Apply computational tools like molecular docking to reconcile discrepancies in receptor-binding affinities .
Q. What computational approaches are available to predict the interaction mechanisms between this compound and its potential biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model interactions with neurotransmitter receptors (e.g., dopamine D₂) using software like GROMACS .
- Quantum Mechanics (QM) : Calculate electron density maps to identify reactive sites for oxidative stress modulation .
- Machine Learning : Train models on structural analogs (e.g., tretoquinol derivatives) to predict binding modes .
Q. What strategies are recommended for modifying the core structure to enhance selectivity in receptor binding while maintaining stability?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Replace the 3,4,5-trimethoxyphenyl group with halogenated or hydroxylated analogs to test selectivity .
- Prodrug Design : Introduce ester or amide moieties to improve metabolic stability without altering target affinity .
- Isosteric Replacement : Substitute the methyl group at position 2 with ethyl or cyclopropyl to evaluate steric effects .
Q. How should researchers address the lack of commercially available analytical data for this compound when designing purity assessment protocols?
- Methodological Answer :
- In-House Validation : Develop HPLC methods with C18 columns (e.g., 70:30 acetonitrile/water mobile phase) and compare retention times to structurally similar standards .
- Orthogonal Techniques : Combine GC-MS (for volatile impurities) and elemental analysis (for C/H/N validation) .
- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) to establish shelf-life .
Q. What experimental frameworks are suitable for investigating the compound's stability under varying pH and temperature conditions?
- Methodological Answer :
- Stress Testing : Expose the compound to pH 3–10 buffers at 37°C for 24–72 hours, then analyze degradation products via LC-MS .
- Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (e.g., >150°C) to guide storage conditions .
- Light Sensitivity : Use UV-Vis spectroscopy to assess photodegradation kinetics under ICH Q1B guidelines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
